4-(Furan-2-YL)nicotinic acid
Overview
Description
4-(Furan-2-YL)nicotinic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring attached to a nicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-YL)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method starts with 2-bromo-5-nitrofuran and 2-hydroxyphenylboronic acid under microwave irradiation in the presence of palladium catalyst and potassium carbonate . Another method involves the Vilsmeier-Haack reaction, which uses furan and nicotinic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the furan ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: this compound derivatives with amino groups.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(Furan-2-YL)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Furan-2-YL)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan ring and nicotinic acid moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the nicotinic acid moiety.
Nicotinic acid: Similar structure but lacks the furan ring.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness: 4-(Furan-2-YL)nicotinic acid is unique due to the presence of both the furan ring and nicotinic acid moiety, which confer distinct chemical and biological properties.
Biological Activity
4-(Furan-2-YL)nicotinic acid, a derivative of nicotinic acid, has garnered significant attention in recent years due to its potential biological activities. This compound is characterized by the presence of a furan ring attached to the nicotinic acid structure, which may enhance its pharmacological properties. This article provides a detailed overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1261961-41-4
The compound consists of a furan ring (a five-membered aromatic ring containing oxygen) attached to the 4-position of nicotinic acid, which is known for its role in various biological processes.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, similar to other compounds in its class .
2. Anti-inflammatory Effects
In preclinical studies, this compound has demonstrated anti-inflammatory properties. It was shown to significantly reduce paw edema in carrageenan-induced inflammatory models in mice, indicating its potential as an anti-inflammatory agent. The results from these studies suggest that the compound may inhibit pro-inflammatory cytokines and mediators such as TNF-α and IL-1β .
Case Studies
Case Study 1: Neuropathic Pain Model
A study investigated the effects of this compound on neuropathic pain induced by oxaliplatin in mice. The compound was administered at varying doses (1, 3, and 10 mg/kg), and pain thresholds were assessed using the cold plate test. The findings indicated that higher doses significantly improved pain thresholds compared to control groups, suggesting analgesic properties mediated through nicotinic acetylcholine receptors (nAChRs) .
Case Study 2: Antinociceptive Activity
Another study focused on the antinociceptive effects of the compound in models of inflammatory pain. The results showed that systemic administration led to a significant reversal of mechanical allodynia and thermal hyperalgesia without causing motor impairment. This effect was linked to its action on α7 nAChRs, enhancing the overall efficacy in pain management .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with nAChRs: The compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which are involved in pain modulation and anti-inflammatory responses.
- Inhibition of Cytokine Production: It reduces the production of pro-inflammatory cytokines, thereby mitigating inflammation .
Properties
IUPAC Name |
4-(furan-2-yl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-11-4-3-7(8)9-2-1-5-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMEPBGTPOPOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692400 | |
Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-41-4 | |
Record name | 4-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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